molecular formula C9H12N4O B2903747 N-[(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide CAS No. 2109146-64-5

N-[(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2903747
CAS No.: 2109146-64-5
M. Wt: 192.222
InChI Key: ZRAZQXMECSKHTM-UHFFFAOYSA-N
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Description

N-[(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide is a compound that features a 1,2,4-triazole ring, a cyclopropyl group, and a prop-2-enamide moiety. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide is unique due to its combination of a cyclopropyl group and a 1,2,4-triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-2-8(14)10-5-7-11-9(13-12-7)6-3-4-6/h2,6H,1,3-5H2,(H,10,14)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAZQXMECSKHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC(=NN1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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